molecular formula C19H18BrN3OS B2815259 4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-93-2

4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Número de catálogo B2815259
Número CAS: 897454-93-2
Peso molecular: 416.34
Clave InChI: CMAMESACDLVEDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

While specific synthesis methods for 4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide were not found, related compounds have been synthesized using hybrid antimicrobials that combine the effect of two or more agents . For example, N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized, combining thiazole and sulfonamide, groups with known antibacterial activity .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Transformations

The compound and its derivatives are often synthesized through complex chemical processes that involve the interaction of various functional groups, leading to the formation of compounds with significant biological activity. For instance, the synthesis of nilotinib, an antitumor agent, involves a sequence of reactions starting with 5-bromo-3-(trifluoromethyl)phenylamine, showcasing the importance of bromo-substituted compounds in pharmaceutical synthesis Wang Cong-zhan, 2009. Similarly, the preparation of N-substituted imidazolylbenzamides for cardiac electrophysiological activity demonstrates the relevance of imidazole derivatives in developing selective class III agents T. K. Morgan et al., 1990.

Potential Pharmacological Applications

Research on imidazolylbenzamide derivatives highlights their potential in pharmacological applications, particularly in cardiology and oncology. The electrophysiological activity of N-substituted imidazolylbenzamides underscores their potential as class III antiarrhythmic agents, offering new avenues for treating cardiac arrhythmias T. K. Morgan et al., 1990. The exploration of new fused and binary 1,3,4‐thiadiazoles as antitumor and antioxidant agents further exemplifies the compound's utility in designing novel therapeutics W. Hamama et al., 2013.

Role in Chemical Transformations

The ability of related compounds to participate in various chemical transformations, such as the microwave-promoted synthesis of benzamide derivatives, highlights their significance in organic synthesis, providing efficient and cleaner methods for producing complex molecules A. Saeed, 2009. Moreover, the synthesis of guanidine derivatives and the exploration of imidazolyl dithiocarbamates and their reactions with phenacyl bromides reveal the compound's versatility in generating biologically active molecules through strategic chemical modifications Łukasz Balewski et al., 2021; O. S. El′tsov et al., 2011.

Direcciones Futuras

The future directions for research on 4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide and related compounds could involve further exploration of their antibacterial activity. The distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide suggest promising avenues for future research .

Propiedades

IUPAC Name

4-bromo-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-13-2-4-14(5-3-13)17-12-22-19(23-17)25-11-10-21-18(24)15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAMESACDLVEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.